molecular formula C14H18O4 B166735 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid CAS No. 134867-65-5

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid

Cat. No. B166735
CAS RN: 134867-65-5
M. Wt: 250.29 g/mol
InChI Key: YGNBUZMIWXGPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid, also known as DMTBFAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid is not fully understood. However, it is believed that 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid exerts its effects through the modulation of various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurology, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to enhance cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and reducing oxidative stress. In immunology, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid in lab experiments is its potential therapeutic applications in various fields. Additionally, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid is relatively easy to synthesize and purify. However, one limitation of using 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid.

Future Directions

There are several future directions for the study of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid. One direction is to further investigate its potential therapeutic applications in cancer research, neurology, and immunology. Additionally, further studies are needed to determine the optimal dosage and administration route of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid. Finally, the development of 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid analogs may lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-5-methoxy-4,6,7-trimethyl-2H-benzofuran-7-carboxylic acid with acetic anhydride and sulfuric acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been shown to have neuroprotective effects and can enhance cognitive function. In immunology, 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid has been studied for its ability to modulate immune responses and reduce inflammation.

properties

IUPAC Name

2-(5-methoxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)14-11(9(3)13(7)17-4)5-10(18-14)6-12(15)16/h10H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPNBSAWKGXUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928786
Record name (5-Methoxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid

CAS RN

134867-65-5
Record name 2,3-Dihydro-5-methoxy-4,6,7-trimethyl-2-benzofuranyl acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134867655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Methoxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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